molecular formula C10H12BrNO4 B8707075 1-(3-Bromopropoxy)-2-methoxy-4-nitrobenzene

1-(3-Bromopropoxy)-2-methoxy-4-nitrobenzene

Cat. No. B8707075
M. Wt: 290.11 g/mol
InChI Key: BQXOASHXBJOQIQ-UHFFFAOYSA-N
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Patent
US07220777B2

Procedure details

A solution of 3-bromo-1-propanol (0.685 g, 4.93 mmol), 4-nitroguaiacol (1 g, 5.91 mmol) and tributylphosphine (1.49 g, 7.36 mmol) in 20 ml tetrahydrofuran was treated with 1,1′-(azodicarbonyl)dipiperidine (1.49 g, mmol), added portionwise over 5 mins, and the resulting mixture stirred for 16 hrs. The solvent was removed in vacuo and the residues partitioned between ethyl acetate (25 ml) and 0.5 M HCl (25 ml). The organic phase was washed with 0.5 M NaOH (4×25 ml), water (25 ml) and saturated brine (25 ml), then dried and concentrated to a pale yellow solid. This was purified by flash chromatography on silica gel (eluting with ethyl acetate-hexane) to give 1-(3-bromo-propoxy)-2-methoxy-4-nitro-benzene as a white solid (300 mg, 21%);
Quantity
0.685 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][CH2:4][OH:5].[N+:6]([C:9]1[CH:10]=[C:11]([OH:17])[C:12](OC)=[CH:13][CH:14]=1)([O-:8])=[O:7].[CH2:18](P(CCCC)CCCC)CCC.N(C(N1CCCCC1)=O)=NC(N1CCCCC1)=O>O1CCCC1>[Br:1][CH2:2][CH2:3][CH2:4][O:5][C:12]1[CH:13]=[CH:14][C:9]([N+:6]([O-:8])=[O:7])=[CH:10][C:11]=1[O:17][CH3:18]

Inputs

Step One
Name
Quantity
0.685 g
Type
reactant
Smiles
BrCCCO
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=CC1)OC)O
Name
Quantity
1.49 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
1.49 g
Type
reactant
Smiles
N(=NC(=O)N1CCCCC1)C(=O)N1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added portionwise over 5 mins
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residues partitioned between ethyl acetate (25 ml) and 0.5 M HCl (25 ml)
WASH
Type
WASH
Details
The organic phase was washed with 0.5 M NaOH (4×25 ml), water (25 ml) and saturated brine (25 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow solid
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography on silica gel (eluting with ethyl acetate-hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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